molecular formula C13H15N5O2 B2871414 N-[5-methyl-2-(6-methyl-4-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]cyclopropanecarboxamide CAS No. 1002933-40-5

N-[5-methyl-2-(6-methyl-4-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]cyclopropanecarboxamide

Cat. No. B2871414
CAS RN: 1002933-40-5
M. Wt: 273.296
InChI Key: PBGQCHVYORXQKF-UHFFFAOYSA-N
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Description

The compound “N-[5-methyl-2-(6-methyl-4-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]cyclopropanecarboxamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Chemical Reactions Analysis

The chemical reactions involving this compound are not well-documented in the literature .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, density, boiling point, melting point, and more . Unfortunately, the specific physical and chemical properties for this compound are not available in the literature.

Scientific Research Applications

Synthetic Pathways and Chemical Properties

  • Synthesis of Pyrazolopyrimidines Derivatives : Research has focused on the synthesis of novel pyrazolopyrimidines derivatives, exploring their potential as anticancer and anti-5-lipoxygenase agents. The synthesis processes involve condensation reactions and the exploration of structure-activity relationships (SAR) to understand their biological activities (Rahmouni et al., 2016).
  • Development of Pyrazolo[3,4-d]pyrimidine Ribonucleosides : Efforts have been made to prepare and test 3,4,6-trisubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides for their biological activities, highlighting high-temperature glycosylation techniques and the synthesis of various analogues with potential antiviral and antitumor activities (Petrie et al., 1985).
  • Microwave-Assisted Synthesis for Insecticidal and Antibacterial Applications : The use of microwave irradiation has been investigated for the synthesis of pyrimidine linked pyrazol-3-yl amines, exploring their insecticidal and antimicrobial potentials. This research highlights the importance of innovative synthesis methods in developing bioactive compounds (Deohate & Palaspagar, 2020).

Biological Activities and Applications

  • Anticancer and Antimicrobial Activities : Compounds synthesized from pyrazolopyrimidine scaffolds have been evaluated for their cytotoxic and antimicrobial activities, demonstrating potential as novel therapeutic agents. The studies involve comprehensive structure-activity relationship analyses to optimize their efficacy (Lukić et al., 2017).
  • Kinase Inhibition for Cancer Treatment : Research into pyrido[2,3-d]pyrimidines has shown that these compounds possess significant anticancer activities against various cancer cell lines by inhibiting multiple kinases involved in tumor growth and proliferation. This includes detailed molecular docking studies to understand their mechanism of action (Elzahabi et al., 2018).

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This would provide a more comprehensive understanding of the compound .

properties

IUPAC Name

N-[5-methyl-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O2/c1-7-6-11(19)16-13(14-7)18-10(5-8(2)17-18)15-12(20)9-3-4-9/h5-6,9H,3-4H2,1-2H3,(H,15,20)(H,14,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBGQCHVYORXQKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-methyl-2-(6-methyl-4-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]cyclopropanecarboxamide

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